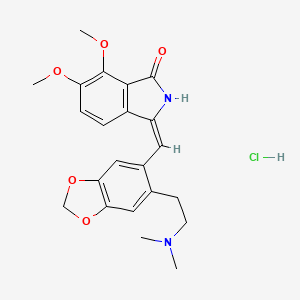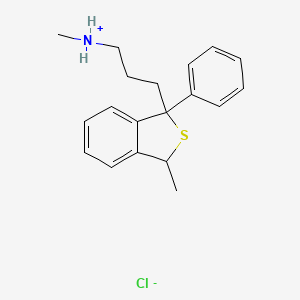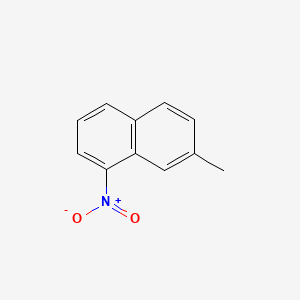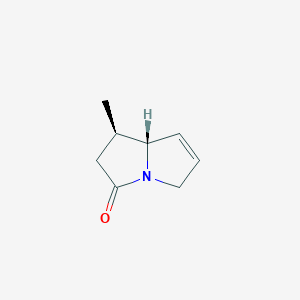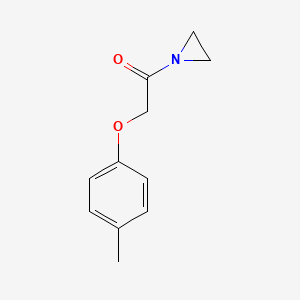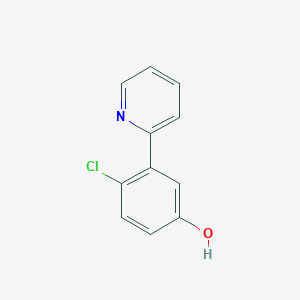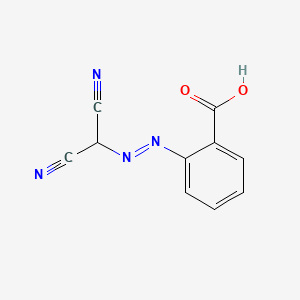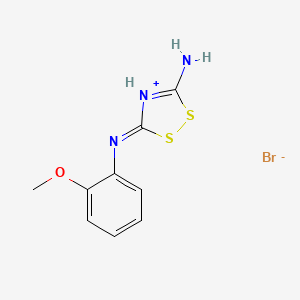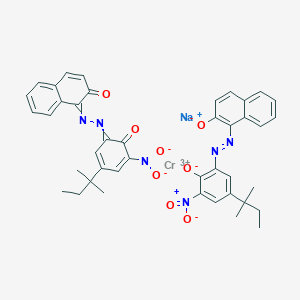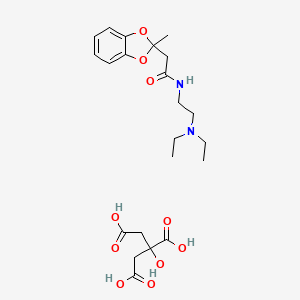
1,3-Benzodioxole-2-acetamide, N-(2-diethylaminoethyl)-2-methyl-, citrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzodioxole-2-acetamide, N-(2-diethylaminoethyl)-2-methyl-, citrate is a complex organic compound known for its unique chemical structure and properties This compound is part of the benzodioxole family, which is characterized by a dioxole ring fused to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxole-2-acetamide, N-(2-diethylaminoethyl)-2-methyl-, citrate typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Benzodioxole Ring: This step involves the cyclization of catechol with formaldehyde to form the benzodioxole ring.
Acetamide Formation: The benzodioxole ring is then reacted with acetic anhydride to introduce the acetamide group.
Introduction of the Diethylaminoethyl Group: This step involves the reaction of the intermediate with diethylamine under controlled conditions to introduce the diethylaminoethyl group.
Methylation: The final step involves the methylation of the compound using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Common industrial methods include:
Batch Processing: This method involves the sequential addition of reagents in a controlled environment, allowing for precise control over reaction conditions.
Continuous Flow Processing: This method involves the continuous flow of reactants through a reactor, providing consistent reaction conditions and higher efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Benzodioxole-2-acetamide, N-(2-diethylaminoethyl)-2-methyl-, citrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens, acids, and bases.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, acids, bases.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may result in the formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1,3-Benzodioxole-2-acetamide, N-(2-diethylaminoethyl)-2-methyl-, citrate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1,3-Benzodioxole-2-acetamide, N-(2-diethylaminoethyl)-2-methyl-, citrate involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: Inhibit or activate specific enzymes, leading to changes in biochemical pathways.
Interact with Receptors: Bind to cellular receptors, triggering signaling cascades that result in physiological effects.
Modulate Gene Expression: Influence the expression of specific genes, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
1,3-Benzodioxole-2-acetamide, N-(2-diethylaminoethyl)-2-methyl-, citrate can be compared with other similar compounds, such as:
1,3-Benzodioxole-2-acetamide, N-(2-diethylaminoethyl)-2-phenyl-: Similar structure but with a phenyl group instead of a methyl group.
1,3-Benzodioxole-2-acetamide, N-(2-diethylaminoethyl)-2-ethyl-: Similar structure but with an ethyl group instead of a methyl group.
Eigenschaften
CAS-Nummer |
50836-22-1 |
|---|---|
Molekularformel |
C22H32N2O10 |
Molekulargewicht |
484.5 g/mol |
IUPAC-Name |
N-[2-(diethylamino)ethyl]-2-(2-methyl-1,3-benzodioxol-2-yl)acetamide;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C16H24N2O3.C6H8O7/c1-4-18(5-2)11-10-17-15(19)12-16(3)20-13-8-6-7-9-14(13)21-16;7-3(8)1-6(13,5(11)12)2-4(9)10/h6-9H,4-5,10-12H2,1-3H3,(H,17,19);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI-Schlüssel |
GUNJATHEGMDIBT-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCNC(=O)CC1(OC2=CC=CC=C2O1)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


